molecular formula C13H17NO5 B13813145 2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B13813145
M. Wt: 267.28 g/mol
InChI Key: GHCUORINDCLHJP-UHFFFAOYSA-N
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Description

2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2-oxopropyl groups. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .

Scientific Research Applications

2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-O-ethyl 4-O-(2-oxopropyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C13H17NO5/c1-5-18-13(17)11-8(3)10(9(4)14-11)12(16)19-6-7(2)15/h14H,5-6H2,1-4H3

InChI Key

GHCUORINDCLHJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)OCC(=O)C)C

Origin of Product

United States

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